3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Description
3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with an oxygen atom bridging the 2-position (2-oxa) and a methyl substituent at the 3-position.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5-2-6-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
RCMIJIBGDAGZNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC(C2)(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Mediated Isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols
One of the most efficient and scalable methods to prepare 3-oxabicyclo[3.1.1]heptane derivatives, including the methyl-substituted carboxylic acid, involves acid-catalyzed isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanol precursors.
- Procedure : The starting alcohol is treated with catalytic amounts of acids such as boron trifluoride etherate (BF3·Et2O), aqueous hydrochloric acid, or phosphoric acid at room temperature.
- Outcome : This reaction proceeds smoothly to yield the 3-oxabicyclo[3.1.1]heptane scaffold with high yields (up to 97%) and mild conditions.
- Scalability : The method can be scaled to multi-gram quantities, facilitating preparation of gram-scale batches suitable for medicinal chemistry applications.
Reduction-Isomerization Sequence
- Starting Materials : Commercially available alcohols substituted with methyl groups on the bicyclic framework.
- Reduction Step : Sodium ethoxide (NaOEt) in ethanol under reflux converts the alcohol into oxetane intermediates.
- Isomerization Step : Subsequent acid treatment induces ring contraction and rearrangement to the 3-oxabicyclo[3.1.1]heptane core.
- Variations : Depending on substituents, alternative reducing agents such as diisobutylaluminium hydride (DIBAL) followed by sodium borohydride (NaBH4) can be used to accommodate sensitive groups like tert-butyl esters or nitriles.
Functional Group Transformations
Following the core scaffold synthesis, various functional group modifications are applied to introduce or transform the carboxylic acid moiety and other substituents:
- Swern Oxidation : Converts primary alcohols to aldehydes with high yield (~85%).
- Chlorite Oxidation : Oxidizes aldehydes to carboxylic acids efficiently.
- Curtius Rearrangement : Transforms carboxylic acids to amines, enabling access to amino acid derivatives.
- Appel Reaction : Converts alcohols to alkyl bromides, which can be further transformed into nitriles, azides, or fluorinated analogs.
- Reduction of Nitriles : Using borane-tetrahydrofuran complex (BH3·THF) to obtain amino alcohols.
- Fluorination : Introduction of fluorine substituents via sulfur tetrafluoride or other fluorinating agents for enhanced metabolic stability.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of alcohol to oxetane | NaOEt in ethanol, reflux | High | Starting from commercially available alcohols |
| Acid-mediated isomerization | BF3·Et2O, HCl, or H3PO4, room temperature | Up to 97 | Mild, scalable, high selectivity |
| Swern oxidation (alcohol to aldehyde) | Oxalyl chloride, DMSO, Et3N, low temperature | ~85 | High yield, mild conditions |
| Chlorite oxidation (aldehyde to acid) | NaClO2, buffer | High | Efficient carboxylic acid formation |
| Curtius rearrangement (acid to amine) | DPPA, heat, followed by deprotection | ~74 | Enables amino acid synthesis |
| Appel reaction (alcohol to bromide) | NBS, PPh3 | ~94 | High yield, versatile intermediate |
| Nitrile reduction (to amino alcohol) | BH3·THF complex | ~69 | Useful for further functionalization |
| Fluorination | SF4 or Et2NSF3 | Moderate | Introduces fluorine for metabolic stability |
Research Findings and Applications
- The synthetic methodology allows access to diverse substituted 3-oxabicyclo[3.1.1]heptane carboxylic acids, including the 3-methyl derivative, enabling exploration of structure-activity relationships.
- Incorporation of this scaffold into drug candidates, such as the anticancer drug sonidegib, has demonstrated improved permeability, metabolic stability, and solubility compared to aromatic analogs.
- The scaffold’s rigid geometry closely mimics the exit vector angles and bond distances of meta-substituted benzene rings, providing a valuable tool for drug design targeting biological receptors with spatial precision.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functional group in this compound enables standard reactions, including:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Alcohols, acid catalysis (e.g., H₂SO₄) | Esters |
| Amide Formation | Amines, coupling agents (e.g., EDC) | Amides |
| Decarboxylation | Pyrolysis or strong acids/bases | Bicyclic hydrocarbon derivatives |
Reactions of the Bicyclic Core
The 2-oxabicyclo[3.1.1]heptane scaffold allows for:
-
Substitution : The oxygen atom and rigid bicyclic structure may enable nucleophilic or electrophilic substitutions at specific positions, though site selectivity depends on electronic and steric factors .
-
Epoxide Formation : Reaction with oxidizing agents (e.g., mCPBA) could form epoxides, altering the oxygen bridge.
-
Ring-Opening : Under acidic or basic conditions, the oxabicyclo ring may undergo cleavage, though this is less common compared to non-oxygenated bicyclic systems .
Oxidation/Reduction
-
Carboxylic acid oxidation : Conversion to carboxylic acid derivatives (e.g., anhydrides, acyl chlorides) using reagents like PCl₅ or SOCl₂ .
-
Reduction : LiAlH₄ or NaBH₄ may reduce esters or amides back to alcohols or amines.
Nucleophilic Substitution
-
Alcohol/Alkyl Halide Reactions : If the molecule contains reactive hydroxyl groups or alkyl halides, reactions with nucleophiles (e.g., Grignard reagents) are feasible .
Key Considerations
-
Geometric Similarity : The 3-oxabicyclo[3.1.1]heptane core mimics the spatial arrangement of meta-substituted benzene rings, making it a valuable scaffold in drug discovery .
-
pKa and Acidity : Carboxylic acids in these compounds exhibit pKa values comparable to benzoic acid derivatives, indicating similar electronic environments .
Scientific Research Applications
3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[3.1.1]heptane Family
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Effects: The methyl group in the target compound likely increases steric hindrance compared to the azabicyclo analog (), which has a nitrogen atom that introduces basicity.
- Electronic Properties : The chlorothiophene substituent () introduces electron-withdrawing effects and π-π stacking capability, which could enhance binding to aromatic residues in biological targets.
Table 2: NMR and IR Spectral Data
Q & A
Q. What are the common synthetic routes for 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid?
The compound is typically synthesized via cycloaddition reactions or functionalization of bicyclic precursors. For example, asymmetric [4 + 2] cycloaddition using organocatalysts can yield enantioselective products, as demonstrated in similar bicycloheptane-carboxylic acid derivatives . Alternative routes include ring-opening of epoxides or oxidation of substituted bicycloalkanes. Key steps involve controlling ring strain and stereochemistry through optimized reaction conditions (e.g., solvent polarity, temperature) .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography (using programs like SHELX ) is the gold standard for structural elucidation, providing precise bond lengths and angles. Complementary techniques include H/C NMR to confirm proton environments and carbonyl resonance, as well as IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Q. What purification techniques are effective for isolating this compound?
Recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluents) are commonly used. Solubility data for related bicycloheptane derivatives in methanol, chloroform, and DCM can guide solvent selection .
Q. What spectroscopic data are critical for characterizing this compound?
Key NMR signals include the carboxylic acid proton (δ ~12 ppm, broad) and bicyclic methyl groups (δ ~1.2–1.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 170.18 for CHO derivatives) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Chiral organocatalysts (e.g., thiourea-based catalysts) or transition-metal complexes (e.g., Ru-BINAP) enable asymmetric induction. For example, organocatalyzed [4 + 2] cycloaddition achieves >90% enantiomeric excess (ee) in similar bicycloheptane systems by stabilizing transition states through hydrogen bonding .
Q. What solvent systems optimize reaction yield and minimize byproducts?
Non-polar solvents (toluene, DCM) favor cycloaddition kinetics, while polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. Contradictory evidence exists: one study reports 85% yield in DCM , whereas another achieves higher purity in methanol . Systematic screening via Design of Experiments (DoE) is recommended to resolve solvent effects .
Q. How does ring strain influence the compound’s reactivity?
The bicyclo[3.1.1]heptane scaffold exhibits significant ring strain, enhancing susceptibility to nucleophilic attack at the oxygen bridge. Computational studies (DFT) on related compounds reveal strain energies of ~20 kcal/mol, which correlate with accelerated ring-opening reactions under acidic conditions .
Q. What mechanistic insights exist for ring-opening reactions of this compound?
Acid-catalyzed hydrolysis proceeds via protonation of the ether oxygen, leading to carbocation intermediates. Kinetic studies (e.g., O isotopic labeling) show regioselective cleavage at the methyl-substituted bridge .
Q. How can computational modeling predict its reactivity in drug design?
Molecular docking (AutoDock) and MD simulations assess binding affinity to biological targets. QSAR models for bicycloheptane derivatives highlight the carboxylic acid group as critical for hydrogen bonding with enzymes (e.g., proteases) .
Q. What safety protocols are required for handling this compound?
Use fume hoods, nitrile gloves, and eye protection. The compound may decompose above 50°C, releasing toxic fumes (evidenced in related bicycloheptane safety data). Storage at –20°C under nitrogen minimizes degradation .
Data Contradiction Analysis
- Solvent Choice in Synthesis : emphasizes methanol for high solubility, while reports superior yields in DCM. This discrepancy may arise from differing reaction mechanisms (polar vs. non-polar transition states). Researchers should validate solvent selection via kinetic profiling .
- Enantioselective Methods : Organocatalysis () avoids metal contamination but requires longer reaction times compared to metal-catalyzed approaches. Trade-offs between ee and scalability must be evaluated for target applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
